Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

For medicinal chemistry teams requiring a (4-piperidinyl)-piperazine scaffold with orthogonal nitrogen protection, this Cbz-protected building block enables sequential chemoselective deprotection. Key advantages: • Free piperidine NH allows direct amide coupling for PROTAC linker elaboration without prior deprotection • Cbz group withstands acidic conditions (TFA, HCl) but is cleanly removed by neutral hydrogenolysis • Validated scaffold for ACC1/2 inhibitors (IC₅₀ as low as 61 nM) • Fsp³ 0.588 provides defined geometry for ternary complex optimization. Supplied at 95% purity.

Molecular Formula C17H25N3O2
Molecular Weight 303.4 g/mol
Cat. No. B8245567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Molecular FormulaC17H25N3O2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCN(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H25N3O2/c21-17(22-14-15-4-2-1-3-5-15)20-12-10-19(11-13-20)16-6-8-18-9-7-16/h1-5,16,18H,6-14H2
InChIKeyVGACRFNIXBHAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate Overview


Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 688020-80-6), also known as 1-Cbz-4-(piperidin-4-yl)piperazine, is a heterocyclic building block comprising a piperazine ring N-protected by a benzyloxycarbonyl (Cbz) group and substituted at the 4-position with a piperidine moiety . With a molecular weight of 303.40 g/mol (C₁₇H₂₅N₃O₂) and a computed LogP ranging from 1.25 to 1.69, this compound occupies a distinct lipophilicity window compared to its closest tert-butyloxycarbonyl (Boc)-protected analog [1]. It is stocked by multiple global vendors at purities of 95% or 98% and is utilized as a key intermediate in medicinal chemistry campaigns, including acetyl-CoA carboxylase (ACC) inhibitor development and PROTAC linker synthesis [2].

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate Substitution Limitations


Despite sharing the same (4-piperidinyl)-piperazine core, the Cbz protecting group on this compound confers orthogonal chemical reactivity that is fundamentally incompatible with substitution by the Boc-protected analog (CAS 205059-24-1) or the dual-protected variant (CAS 177276-40-3). The Cbz group is cleaved under neutral, reductive conditions via catalytic hydrogenolysis (H₂, Pd/C), whereas the Boc group requires strongly acidic conditions (TFA or HCl/dioxane) for removal . This orthogonality enables sequential, chemoselective deprotection strategies in multi-step syntheses where acid-labile functionality elsewhere in the molecule precludes Boc usage . Furthermore, the benzyl carbamate imparts a higher LogP (1.69 vs. 1.0) and introduces aromatic π-stacking potential absent in the aliphatic tert-butyl carbamate, which can alter both physicochemical properties and downstream biological recognition [1]. Substituting with a simpler analog such as 1-Cbz-piperazine (CAS 31166-44-6) sacrifices the entire piperidine handle required for subsequent diversification, making it unsuitable for the ACC inhibitor and PROTAC linker applications for which the full (4-piperidinyl)-piperazine scaffold has been validated [2].

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate vs. Closest Analogs


Orthogonal Cbz Deprotection vs Boc

The Cbz protecting group on Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C, MeOH, room temperature) while leaving Boc groups intact, a selectivity not achievable with the Boc analog (tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, CAS 205059-24-1). Conversely, the Boc group is selectively cleaved under acidic conditions (TFA/CH₂Cl₂ or 4N HCl/dioxane) that leave the Cbz group fully stable . This orthogonality is a well-established principle in peptide and heterocycle chemistry enabling sequential, chemoselective functionalization at either the piperazine or piperidine nitrogen without intermediate purification steps [1].

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis Multi-step organic synthesis

Lipophilicity Differentiation

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate exhibits a computed LogP of 1.69 (ChemScene, using XLogP3 method), which is 0.69 log units higher than the Boc analog tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (XLogP3-AA = 1.0, PubChem CID 17750356) [1]. An alternative computed value of LogP 1.25 was reported by Fluorochem . This ~0.7 log unit increase corresponds to an approximately 5-fold higher predicted octanol-water partition coefficient, indicating significantly greater membrane permeability potential for the Cbz-protected compound .

Lipophilicity LogP Drug-likeness ADME prediction

Molecular Weight and Aromatic Character

The Cbz-protected compound has a molecular weight of 303.40 g/mol (C₁₇H₂₅N₃O₂) compared to 269.38 g/mol (C₁₄H₂₇N₃O₂) for the Boc analog, a difference of +34.02 Da (12.6% increase) [1]. The topological polar surface area (TPSA) is 44.81 Ų for the target compound . The benzyl group introduces an aromatic ring absent in the Boc analog, contributing additional rotatable bonds (3 vs. 3, identical) but greater conformational restriction from the planar phenyl ring and potential for π-π stacking interactions in biological targets, a feature entirely lacking in the aliphatic tert-butyl carbamate .

Molecular weight TPSA Physicochemical properties Lead-likeness

Validated ACC Inhibitor Scaffold

The (4-piperidinyl)-piperazine scaffold, for which Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate serves as a direct Cbz-protected precursor, has been established as a validated platform for acetyl-CoA carboxylase (ACC) 1/2 non-selective inhibitors. Chonan et al. (2009) reported a series of disubstituted (4-piperidinyl)-piperazine derivatives, with the most potent compound achieving an IC50 of 61 nM against ACC in enzyme assays [1][2]. The Cbz protecting group on the piperazine nitrogen enables subsequent selective deprotection and functionalization with diverse acyl, sulfonyl, or carbamoyl groups, a critical step in the SAR exploration that produced these potent inhibitors [3]. A follow-up 3D-QSAR study on 68 (4-piperidinyl)-piperazine derivatives further validated the scaffold's utility, demonstrating that steric, electrostatic, and hydrophobic parameters at the piperazine and piperidine positions are key determinants of ACC inhibitory activity [4].

Acetyl-CoA carboxylase ACC inhibitor Metabolic disease Obesity Type 2 diabetes

PROTAC Linker Compatibility

The piperazine-piperidine motif protected with Cbz is a recognized PROTAC linker building block. The closely related dual-protected derivative Boc-Piperidine-piperazine-Cbz (CAS 177276-40-3) is explicitly marketed as a PROTAC linker for the synthesis of ZLC491 (a CDK12/13 PROTAC degrader) . The Cbz-protected piperazine-piperidine scaffold provides a semi-rigid linker with defined geometry (Fsp3 = 0.588), which can influence PROTAC ternary complex formation and degradation kinetics . The target compound, with its free piperidine NH, allows direct conjugation to E3 ligase ligands (e.g., thalidomide or pomalidomide derivatives) via amide bond formation or reductive amination, while the Cbz-protected piperazine nitrogen remains available for subsequent deprotection and attachment to the target-protein ligand .

PROTAC Targeted protein degradation Linker chemistry E3 ligase

Commercial Purity Grade Options

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate is commercially available at two distinct purity grades: 98% (AKSci, Cat. 7981ER) and 95% (ChemScene/Sigma-Aldrich, Cat. CS-0568244; Fluorochem, Cat. F982793; Leyan, Cat. 1638910) . The 98% grade from AKSci is accompanied by full quality assurance documentation including SDS and COA upon request, with all batches backed by quality control testing . The compound is classified with GHS07 hazard warnings (H302, H315, H319, H335) and requires storage at 4°C with protection from light . In comparison, the Boc analog (CAS 205059-24-1) is available at >95.0% (T)(HPLC) from TCI and ≥95% from Bidepharm, with typical storage at room temperature under inert atmosphere .

Purity Quality control Procurement specification Analytical chemistry

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate Application Scenarios


ACC1/2 Inhibitor Synthesis via Orthogonal Deprotection

Medicinal chemistry teams pursuing acetyl-CoA carboxylase (ACC) inhibitors for obesity and type 2 diabetes should prioritize this compound as the entry point to the validated (4-piperidinyl)-piperazine scaffold. The Cbz group permits catalytic hydrogenolysis to unmask the piperazine nitrogen after acid-sensitive transformations on the piperidine ring, enabling the sequential acylation/sulfonylation strategy used by Chonan et al. to generate ACC1/2 non-selective inhibitors with IC50 values as low as 61 nM . The higher LogP (1.69 vs. 1.0 for the Boc analog) may also contribute favorably to the lipophilicity profile of the final ACC inhibitor construct, as hydrophobic interactions were identified as key determinants in the 3D-QSAR CoMFA/CoMSIA models of this scaffold .

PROTAC Linker Synthesis with Direct E3 Ligase Conjugation

In PROTAC development programs, the free piperidine NH of this compound allows direct amide coupling or reductive amination with cereblon (CRBN) E3 ligase ligands (e.g., thalidomide, pomalidomide, or lenalidomide derivatives) without requiring a preliminary deprotection step . This one-step advantage over the dual-protected Boc-Piperidine-piperazine-Cbz (CAS 177276-40-3) accelerates linker SAR exploration. The semi-rigid piperazine-piperidine linker geometry (Fsp3 = 0.588) provides a defined spatial relationship between the E3 ligase-binding and target-protein-binding moieties, a parameter known to influence ternary complex formation efficiency and degradation kinetics .

Acid-Sensitive Intermediate Compatibility

For synthetic sequences that include acid-labile protecting groups (e.g., tert-butyl esters, silyl ethers, acetals, or trityl-protected heterocycles), this Cbz-protected building block is the only viable choice among the common piperazine-piperidine intermediates. The Cbz group withstands the acidic conditions (TFA, HCl/dioxane) that would cleave a Boc group, while being cleanly removed under the neutral, reductive conditions of catalytic hydrogenolysis that leave acid-labile functionality intact . This orthogonality eliminates the need for re-protection steps, reducing synthetic step count and improving overall yield in complex molecule assembly.

Parallel Library Synthesis via Sequential Derivatization

In medicinal chemistry library production, this mono-Cbz-protected scaffold enables a 'protect-and-diversify' workflow: the free piperidine NH can be functionalized first (via amide coupling, sulfonylation, or reductive amination), followed by Cbz hydrogenolysis to reveal the piperazine NH for a second round of diversification . This two-step, one-purification sequence generates disubstituted (4-piperidinyl)-piperazine libraries with higher efficiency than approaches requiring orthogonal protection at both nitrogens. The commercial availability at both 95% and 98% purity supports both initial library screening (95%) and lead optimization with tighter purity specifications (98%) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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